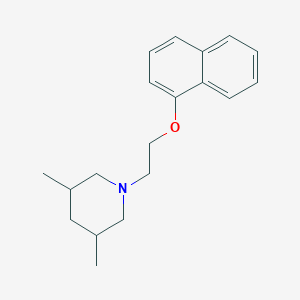
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety attached to a dihydro-benzodioxine carboxamide framework, making it a subject of study for its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. This reaction proceeds through a Michael addition followed by amidation, yielding the desired compound under optimal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include pyridine N-oxides, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific structural features, such as the benzodioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
799263-65-3 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-5-6-13(16-7-9)17-14(18)12-8-19-10-3-1-2-4-11(10)20-12/h1-7,12H,8H2,(H,16,17,18) |
InChI-Schlüssel |
AHPDUNOUPJAHEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=C(C=C3)Cl |
Löslichkeit |
2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)



![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)

![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)

![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)


